REACTION_CXSMILES
|
C([O:3][C:4](=[O:34])[CH2:5][C:6]1([OH:33])[CH2:11][CH:10]2[C:12]([CH3:14])([CH3:13])[C:7]1([CH2:15][S:16]([N:19]1[CH2:24][CH2:23][C:22]3([C:32]4[C:27](=[CH:28][CH:29]=[CH:30][CH:31]=4)[CH:26]=[CH:25]3)[CH2:21][CH2:20]1)(=[O:18])=[O:17])[CH2:8][CH2:9]2)C.[OH-].[Na+]>CO.O>[OH:33][C:6]1([CH2:5][C:4]([OH:34])=[O:3])[CH2:11][CH:10]2[C:12]([CH3:13])([CH3:14])[C:7]1([CH2:15][S:16]([N:19]1[CH2:20][CH2:21][C:22]3([C:32]4[C:27](=[CH:28][CH:29]=[CH:30][CH:31]=4)[CH:26]=[CH:25]3)[CH2:23][CH2:24]1)(=[O:17])=[O:18])[CH2:8][CH2:9]2 |f:1.2|
|
Name
|
2-hydroxy-7,7-dimethyl-1-((spiro(1H-indene-1,4'-piperidin)-1'-yl sulfonyl)methyl)bicyclo(2.2.1)heptane-2-acetic acid ethyl ester
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC1(C2(CCC(C1)C2(C)C)CS(=O)(=O)N2CCC1(CC2)C=CC2=CC=CC=C21)O)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated to dryness in vacuo
|
Type
|
ADDITION
|
Details
|
treated with water (250 ml)
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Type
|
WASH
|
Details
|
washed with ether
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
EXTRACTION
|
Details
|
the ether layer from this extraction
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed an a silica gel column
|
Type
|
WASH
|
Details
|
eluted with CH2Cl2
|
Type
|
CUSTOM
|
Details
|
The product fractions were evaporated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was triturated with ether and hexane
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
4.5 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1(C2(CCC(C1)C2(C)C)CS(=O)(=O)N2CCC1(CC2)C=CC2=CC=CC=C21)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |